1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-8-10(11(21-2)7-12(16)18)14(20)17-5-3-9(4-6-17)13(15)19/h7-9H,3-6H2,1-2H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUXPWHXBPMKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 6-Hydroxynicotinic Acid
6-Hydroxynicotinic acid undergoes O-methylation at the 1-position using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in methanol. This step yields 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a mixture with its methyl ester, requiring chromatographic purification.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CH₃I, NaH | Methanol | 62°C | 18 h | ~50% |
Introduction of the 4-Methoxy Group
The 4-hydroxy intermediate is generated via in situ protection-deprotection strategies. Tosylation of the 4-hydroxy group using tosyl chloride (TsCl) in pyridine or substitution with thionyl chloride (SOCl₂) produces a reactive intermediate. Subsequent nucleophilic substitution with sodium methoxide (NaOMe) introduces the methoxy group.
Example Protocol
- Tosylation : Treat 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with TsCl in pyridine at 20°C for 18 h.
- Methoxylation : React the 4-tosyloxy intermediate with NaOMe in dimethylformamide (DMF) at 80°C for 5 h.
Activation of the Carboxylic Acid Moiety
The carboxylic acid group at position 3 of the dihydropyridine ring is activated for amide bond formation. Two predominant methods are employed:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride. This method is highly efficient but requires anhydrous conditions.
Procedure
Carbodiimide-Mediated Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP-Cl) is used with a catalytic base (e.g., pyridine or triethylamine).
Typical Conditions
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| EDC, HOBt | Pyridine | DCM | 20°C | 3 h | 69% |
Synthesis of Piperidine-4-Carboxamide
Piperidine-4-carboxamide is prepared via:
Carboxylic Acid to Carboxamide Conversion
Piperidine-4-carboxylic acid is treated with ammonium bicarbonate (NH₄HCO₃) and di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to form the carboxamide. Boc protection is later removed under acidic conditions.
Reaction Setup
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc₂O, NH₄HCO₃ | 1,4-Dioxane | 20°C | 18 h | 85% |
Coupling of Dihydropyridine and Piperidine Moieties
The final step involves amide bond formation between the activated dihydropyridine carbonyl and the piperidine-4-carboxamide amine.
Acid Chloride Coupling
The acid chloride is reacted with piperidine-4-carboxamide in tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.
Example
Carbodiimide-Mediated Coupling
EDC or BOP-Cl facilitates the reaction in polar aprotic solvents like DMF or DCM.
Optimized Protocol
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC, HOBt | DMF | 20°C | 3 h | 75% |
Purification and Characterization
Crude products are purified via:
- Recrystallization : Ethanol or tert-butyl methyl ether.
- Column Chromatography : Silica gel with gradients of cyclohexane/ethyl acetate.
Analytical Data
- MS (ESI) : m/z 382.4 [M+H]⁺.
- ¹H NMR : Characteristic signals at δ 3.45 (s, 3H, N-CH₃), 3.82 (s, 3H, OCH₃), and 8.26 (d, 1H, pyridine-H).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications include its use as a drug candidate or intermediate in drug synthesis.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and its analogs:
Key Research Findings
Metabolic Stability: The methoxy group in the target compound enhances metabolic stability compared to pyridazinone derivatives (e.g., ), which lack electron-donating groups to resist oxidative degradation .
Binding Affinity : The carboxamide group in the target compound facilitates hydrogen bonding with kinases or proteases, unlike the carboxylic acid in , which may ionize at physiological pH and reduce membrane permeability .
Otenabant () demonstrates that purine-based scaffolds with chloroaryl groups achieve potent receptor antagonism, contrasting with the dihydropyridine core’s preference for enzymatic targets .
Selectivity : Chlorinated analogs (e.g., ) show increased hydrophobicity and selectivity for microbial enzymes over human homologs, whereas the target compound’s methoxy group balances lipophilicity and solubility for broader applications .
Biological Activity
The compound 1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide is a derivative of dihydropyridine and piperidine, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 233.26 g/mol
- CAS Number : 1506609-82-0
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antitumor and anti-inflammatory properties.
Antitumor Activity
A notable study demonstrated that derivatives similar to this compound showed robust antitumor effects in xenograft models. For instance, compounds in the same class have been reported to inhibit EZH2, a key target in cancer therapy. The IC50 value for these inhibitors was found to be as low as 0.002 μM, indicating high potency against cancer cell lines .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Histone Methylation : By targeting the PRC2 complex, it disrupts the transcriptional silencing associated with various malignancies.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- Xenograft Model Study :
-
In Vitro Studies :
- Compounds with structural similarities were tested on various cancer cell lines, showing a consistent pattern of growth inhibition and apoptosis induction.
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide | Antitumor | TBD | Inhibition of EZH2 |
| Compound A | Antitumor | 0.002 | Histone methylation inhibition |
| Compound B | Anti-inflammatory | TBD | Cytokine modulation |
Q & A
Q. What strategies enable comparative structure-activity analysis with analogs?
- Methodological Answer :
- Matched Molecular Pair Analysis : Compare analogs with single substituent changes (e.g., methoxy vs. ethoxy) to quantify bioactivity differences .
- Free-Wilson Approach : Deconstruct activity contributions of individual functional groups using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
